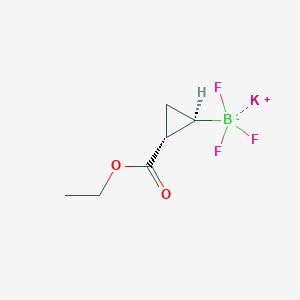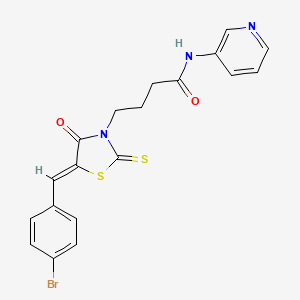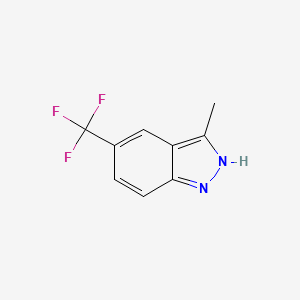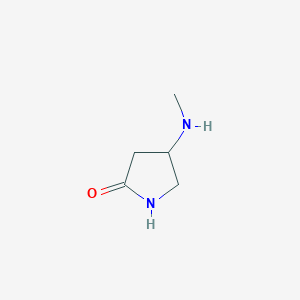
Potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate is a chemical compound that features a cyclopropyl ring substituted with an ethoxycarbonyl group and a trifluoroborate moiety. This compound is of interest in organic synthesis due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate typically involves the cyclopropanation of an appropriate olefin followed by the introduction of the ethoxycarbonyl and trifluoroborate groups. One common method involves the reaction of an olefin with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring. Subsequent reactions introduce the ethoxycarbonyl and trifluoroborate groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions is critical to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Substitution: The trifluoroborate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
Potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, contributing to the development of new therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate exerts its effects involves its ability to participate in various chemical reactions due to the presence of the cyclopropyl ring and trifluoroborate group
Comparison with Similar Compounds
Similar Compounds
- Potassium (rel-(1R,2R)-2-(methoxycarbonyl)cyclopropyl)trifluoroborate
- Potassium (rel-(1R,2R)-2-(acetoxycarbonyl)cyclopropyl)trifluoroborate
- Potassium (rel-(1R,2R)-2-(propoxycarbonyl)cyclopropyl)trifluoroborate
Uniqueness
Potassium (rel-(1R,2R)-2-(ethoxycarbonyl)cyclopropyl)trifluoroborate is unique due to the specific combination of the ethoxycarbonyl group and the trifluoroborate moiety. This combination imparts distinct reactivity and stability, making it particularly valuable in synthetic applications where precise control over chemical transformations is required.
Properties
CAS No. |
1612792-88-7 |
|---|---|
Molecular Formula |
C6H9BF3KO2 |
Molecular Weight |
220.04 g/mol |
IUPAC Name |
potassium;(2-ethoxycarbonylcyclopropyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H9BF3O2.K/c1-2-12-6(11)4-3-5(4)7(8,9)10;/h4-5H,2-3H2,1H3;/q-1;+1 |
InChI Key |
NRHPDVGKTYUQNC-UHFFFAOYSA-N |
SMILES |
[B-](C1CC1C(=O)OCC)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C1CC1C(=O)OCC)(F)(F)F.[K+] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B2416871.png)
![2-[(4-Chloro-2-nitrophenyl)formamido]pentanoic acid](/img/structure/B2416872.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2416873.png)
![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2416874.png)

![2-({1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}sulfanyl)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2416876.png)

![Methyl (E)-4-[[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2416879.png)
![4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2416884.png)

![2-{[(1E)-2-cyano-4-ethoxy-3,4-dioxobut-1-en-1-yl]amino}benzoic acid](/img/structure/B2416888.png)
![3-[2-(4-iodophenoxy)phenyl]acrylic acid](/img/structure/B2416890.png)

![N-(4-fluorophenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2416892.png)
